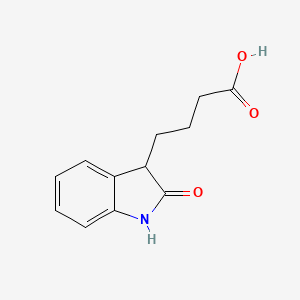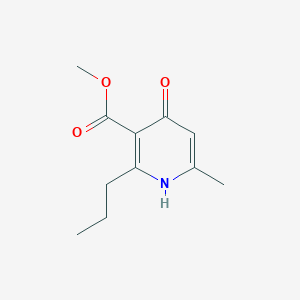
4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid
Overview
Description
“4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid” is a chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO3/c14-11(15)7-3-5-9-8-4-1-2-6-10(8)13-12(9)16/h1-2,4,6,13,16H,3,5,7H2,(H,14,15) . This indicates the presence of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .Physical and Chemical Properties Analysis
This compound has a melting point range of 169 - 171 degrees Celsius . It has a computed XLogP3-AA value of 1, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a rotatable bond count of 4 .Scientific Research Applications
Chemical Synthesis and Enzyme Inhibition
One of the primary areas of interest involves the chemical synthesis of novel compounds utilizing 4-(1H-indol-3-yl)butanoic acid as a precursor. For example, indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized, exhibiting potent inhibitory activity against the urease enzyme. This suggests potential therapeutic applications in drug design programs due to their structural uniqueness and biological activity (Nazir et al., 2018).
Photosensitive Synthetic Ion Channels
The compound has also found application in the development of photosensitive synthetic ion channels. By using photolabile protecting groups derived from 4-oxo-4-(pyren-4-ylmethoxy)butanoic acid, researchers have demonstrated the optical gating of nanofluidic devices. This innovation opens up new possibilities for light-induced controlled release, sensing, and information processing in nanostructured materials (Ali et al., 2012).
Metal-Ligand Complex Stability
Another significant application is in the study of metal-ligand complexes, where the stability constants of complexes formed with 4-(1H-indol-3-yl)butanoic acid were determined. This research provides insights into the thermodynamics of metal-ligand interactions, useful in the fields of coordination chemistry and material science (Mubarak & El-Bindary, 2010).
Antimicrobial and Antitumor Screening
Compounds synthesized from 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid derivatives have been subjected to antimicrobial and antitumor screening. Research shows moderate antitumor activity against malignant cells, highlighting the potential for developing novel anticancer agents (Horishny & Matiychuk, 2020).
Molecular Structure Analysis
Furthermore, studies have focused on the molecular and crystal structure analysis of derivatives, offering valuable information on the intermolecular interactions and hydrogen bonding patterns. Such analyses are crucial for understanding the physicochemical properties of new compounds and their applications in drug design and material science (Naveen et al., 2016).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid are largely derived from its indole nucleus . Indole derivatives have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities
Cellular Effects
Indole derivatives, including this compound, have been shown to exert various effects on cells . These compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-(2-oxo-1,3-dihydroindol-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(15)7-3-5-9-8-4-1-2-6-10(8)13-12(9)16/h1-2,4,6,9H,3,5,7H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVWMZQPMYOBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993242 | |
| Record name | 4-(2-Hydroxy-3H-indol-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7243-03-0 | |
| Record name | 4-(2-Hydroxy-3H-indol-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2399495.png)
![Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B2399497.png)


![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2399504.png)
![5'-Chloro-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2399508.png)
![1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2399509.png)
![(1,5-Dimethylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2399511.png)

![3-methyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2399513.png)
![N-(4-ethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2399514.png)

